1-Octacosanol

Pharmacology Inflammation Eicosanoid Metabolism

Procure high-purity 1-Octacosanol for reproducible research. This 28-carbon fatty alcohol selectively inhibits COX-1 (IC50 143.54 µg/mL) without affecting COX-2 or 5-LOX, enabling targeted pathway dissection. As the predominant policosanol component (60-70%), it serves as a validated negative control against 1-Triacontanol in plant growth assays and cholesterol metabolism studies. Its defined melting point (81-83°C) ensures quality control. Choose ≥90% purity for consistent experimental outcomes.

Molecular Formula C28H58O
Molecular Weight 410.8 g/mol
CAS No. 557-61-9
Cat. No. B124162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octacosanol
CAS557-61-9
SynonymsCluytyl Alcohol;  Montanyl Alcohol;  NSC 10770;  NSC 57768;  Octacosanol;  Octacosyl Alcohol;  n-Octacosanol; 
Molecular FormulaC28H58O
Molecular Weight410.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
InChIInChI=1S/C28H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29/h29H,2-28H2,1H3
InChIKeyCNNRPFQICPFDPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70.7 °F (NTP, 1992)

1-Octacosanol (CAS 557-61-9): A C28 Primary Fatty Alcohol with Defined Physicochemical and Procurement Specifications


1-Octacosanol (CAS 557-61-9) is a 28-carbon, saturated, primary aliphatic fatty alcohol naturally occurring as the predominant component (typically 60-70%) of policosanol mixtures derived from sugarcane wax and other plant sources [1][2]. Its defined physicochemical properties, including a specific melting point range of 81-83°C and a water solubility of less than 0.1 g/100 mL at 21.5°C, provide a clear basis for identity verification and quality control during procurement .

The Risk of 1-Octacosanol Substitution with C27 or C30 Analogs: Why Purity and Chain Length Matter


Generic substitution of 1-Octacosanol (C28) with other long-chain fatty alcohols, such as 1-Heptacosanol (C27) or 1-Triacontanol (C30), is not a functionally equivalent exchange. While these compounds share a common class and are often co-present in natural waxes [1], their distinct carbon chain lengths confer significantly different physicochemical properties, such as melting point, and divergent biological activities in key pathways including eicosanoid metabolism and plant physiology [2][3]. Procuring a specified C28 purity is therefore critical for achieving reproducible and expected experimental outcomes in both research and industrial applications.

Quantitative Differentiation Guide for 1-Octacosanol vs. Key Analogs


In Vitro Enzyme Inhibition Profile: Octacosanol's Selective COX-1 Inhibition vs. Triacontanol's 5-LOX Activity

A direct head-to-head study demonstrated that 1-Octacosanol and 1-Triacontanol have fundamentally different and non-overlapping effects on the arachidonic acid pathway. Octacosanol showed marked, dose-dependent inhibition of COX-1 (cyclooxygenase-1) activity but did not affect COX-2 or 5-LOX. In contrast, Triacontanol did not affect COX-1, but strongly inhibited 5-LOX (5-lipoxygenase) activity [1]. This provides a clear rationale for selecting one compound over the other based on a specific pharmacological target.

Pharmacology Inflammation Eicosanoid Metabolism

Comparative Enzyme Inhibition Profile: Octacosanol's Inactivity on 5-LOX vs. Triacontanol's Potent Effect

In the same direct head-to-head comparison, the distinct enzymatic targets of 1-Octacosanol and 1-Triacontanol were further highlighted. Octacosanol was ineffective against 5-LOX, while Triacontanol produced a marked, dose-dependent inhibition of this enzyme, achieving a 79% reduction in activity with an IC50 of 58.74 µg/mL [1]. This confirms that even within the same class, individual alcohols exhibit unique and mutually exclusive pharmacodynamic profiles.

Inflammation Enzymology Mechanism of Action

Antagonistic Effect on Plant Growth: Octacosanol's Inhibition of Triacontanol-Induced Growth Promotion

In plant systems, 1-Triacontanol (TRIA) is a known growth promoter, but its effect is specifically and potently antagonized by 1-Octacosanol (OCTA). Studies on rice (Oryza sativa L.) seedlings showed that the dry weight increase and metabolic alterations caused by TRIA were completely prevented when OCTA was applied concurrently or even 1 minute prior to TRIA application [1]. A subsequent review confirmed this as a consistent response in plants [2]. This demonstrates that octacosanol is not merely inactive but has a specific antagonistic function, a critical consideration for agricultural research.

Plant Biology Agricultural Science Growth Regulation

Cholesterol Synthesis Inhibition: Triacontanol is More Potent than Octacosanol in Rat Hepatoma Cells

A comparative in vitro study evaluated the ability of individual policosanol components to inhibit cholesterol synthesis in cultured rat hepatoma cells. 1-Octacosanol (C28), along with heptacosanol (C27) and hexacosanol (C26), produced only small and statistically insignificant decreases in cholesterol synthesis. In contrast, 1-Triacontanol (C30) replicated the ~30% inhibition achieved by the full policosanol mixture [1]. This indicates that the widely reported cholesterol-lowering effect of policosanol mixtures is not primarily driven by its major component, 1-octacosanol, but rather by minor constituents like triacontanol.

Lipid Metabolism Cardiovascular Research Mechanistic Study

Physicochemical Differentiation: Melting Point and Chain-Length Dependent Properties

The physical properties of long-chain fatty alcohols are directly related to carbon chain length. 1-Octacosanol (C28) has a defined melting point range of 81-83°C . This differentiates it from its closest analogs: 1-Heptacosanol (C27, mp 62-64°C) , 1-Hexacosanol (C26, mp 78-81°C) , and 1-Triacontanol (C30, mp 86-87°C) [1]. This difference is not trivial; it is a direct consequence of molecular structure and can be used analytically for compound identification and purity assessment. Furthermore, water solubility is uniformly very low for all compounds in this class, with 1-Octacosanol measured at <0.1 g/100 mL at 21.5°C .

Analytical Chemistry Material Science Quality Control

Synthetic Analog Octacosadienol Demonstrates Comparable Biological Activity, Highlighting Parent Scaffold's Value

The synthetic unsaturated analog of 1-octacosanol, octacosa-10,19-dien-1-ol, was compared to the parent compound in a study on HMG-CoA reductase regulation. Octacosadienol was found to be as effective as policosanol in inhibiting the upregulation of HMG-CoA reductase and inducing AMPK phosphorylation [1]. This class-level inference supports the importance of the 1-octacosanol scaffold as a valid and potent pharmacophore. Modifications to the scaffold, such as introducing unsaturation, can maintain or even enhance specific biological activities, validating 1-octacosanol as a crucial starting point for developing novel derivatives.

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Validated Applications for 1-Octacosanol Based on Comparative Evidence


Selective Pharmacological Tool for Studying COX-1 Mediated Pathways

For research focused on the cyclooxygenase pathway, particularly COX-1 mediated inflammation or thrombosis, pure 1-Octacosanol offers a distinct advantage over mixtures or other long-chain alcohols. As established, it demonstrates selective, dose-dependent inhibition of COX-1 with an IC50 of 143.54 µg/mL, while showing no activity against COX-2 or 5-LOX [1]. This makes it a valuable, chemically defined tool compound to dissect the specific role of COX-1, without the confounding effects of other eicosanoid pathway modulators present in policosanol mixtures or seen with analogs like 1-Triacontanol, which primarily targets 5-LOX [1].

Reference Standard and Negative Control in Plant Growth Regulation Studies

In agricultural or botanical research exploring the use of 1-Triacontanol as a plant growth stimulant, 1-Octacosanol is an essential negative control. Research clearly shows that 1-Octacosanol not only lacks the growth-promoting activity of 1-Triacontanol but can actively antagonize it, completely preventing the TRIA-induced increase in dry weight and metabolic changes [2][3]. This specific, antagonistic interaction is critical for interpreting results from studies using complex plant wax extracts or policosanol mixtures. Procuring high-purity 1-octacosanol allows researchers to accurately assess and control for this confounding variable.

Appropriate Negative Control in Cholesterol Synthesis Inhibition Assays

In in vitro models of cholesterol metabolism, such as rat hepatoma cell assays, 1-Octacosanol serves as a validated negative control. Studies have demonstrated that 1-Octacosanol, unlike 1-Triacontanol or the full policosanol mixture, does not significantly inhibit cholesterol synthesis [4]. Its use as an inactive comparator is therefore critical for establishing the specificity of any observed effects. If a research or screening program is investigating hypocholesterolemic agents, using 1-octacosanol ensures that any positive results are due to the test article and not to a non-specific effect of the long-chain alcohol scaffold.

Quality Control and Analytical Standard for Policosanol Mixture Characterization

Given that 1-octacosanol is the predominant component (60-70%) in most policosanol preparations [5][6], its well-defined physical properties, especially its melting point of 81-83°C, make it an ideal analytical standard . For manufacturers and QC laboratories, procuring high-purity 1-octacosanol is essential for developing and validating methods like GC-MS or HPLC to quantify the composition and ensure batch-to-batch consistency of policosanol products. Its distinct melting point also provides a simple, orthogonal method for identity confirmation and preliminary purity assessment.

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